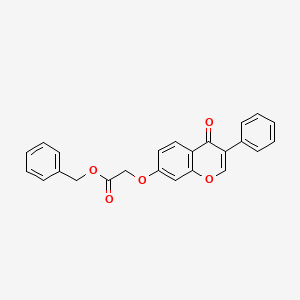

Benzyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate

Description

Benzyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate is a chromene-derived ester characterized by a benzyl group linked via an oxyacetate moiety to a chromen-7-yl core. The chromene ring is substituted with a 4-oxo (keto) group at position 4 and a phenyl group at position 3. This structure places it within a broader class of coumarin derivatives, which are widely studied for their photophysical properties and applications in polymer chemistry .

Properties

IUPAC Name |

benzyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O5/c25-23(29-14-17-7-3-1-4-8-17)16-27-19-11-12-20-22(13-19)28-15-21(24(20)26)18-9-5-2-6-10-18/h1-13,15H,14,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOUHJVIBZPSPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate typically involves the reaction of 7-hydroxy-4-oxo-3-phenylcoumarin with benzyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of esterification and the use of coumarin derivatives in large-scale synthesis suggest that similar reaction conditions and reagents would be employed in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the benzyl ester moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroxy derivatives.

Substitution: Substituted benzyl esters.

Scientific Research Applications

Chemical Properties and Structure

Benzyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate is characterized by its unique chromenone structure, which contributes to its biological activity. The compound's molecular formula is , and it exhibits properties typical of coumarin derivatives, including fluorescence and the ability to interact with biological targets.

Medicinal Applications

a. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. According to a patent publication, compounds of this class are being investigated for their ability to inhibit mitochondrial RNA polymerase, which is crucial in cancer cell metabolism and proliferation. These compounds show promise in treating various types of cancer, including melanoma and breast cancer .

b. Antioxidant Properties

The compound's structure allows it to act as an antioxidant, scavenging free radicals that contribute to oxidative stress—a factor in many chronic diseases. Research indicates that derivatives of this compound can enhance cellular antioxidant defenses .

c. Neuroprotective Effects

There is emerging evidence suggesting that this compound may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role. Studies are ongoing to evaluate its efficacy in models of neurodegeneration .

Case Studies

a. In Vitro Studies on Cancer Cell Lines

In vitro experiments using various cancer cell lines have demonstrated that this compound exhibits cytotoxic effects, leading to reduced cell viability and increased apoptosis rates. These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.

b. Pharmacological Profiling

Pharmacological profiling has shown that this compound interacts with multiple biological pathways, potentially enhancing its therapeutic efficacy. For instance, it has been noted for its ability to modulate key signaling pathways involved in cell survival and proliferation .

Research Findings and Insights

The exploration of this compound's applications is supported by diverse research findings:

Mechanism of Action

The mechanism of action of Benzyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate involves its interaction with various molecular targets and pathways. The compound’s biological effects are primarily mediated through its ability to modulate oxidative stress and inflammation. It can interact with enzymes and receptors involved in these pathways, leading to its observed therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Benzyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate with five analogs from the evidence, highlighting substituent variations, oxo positions, and molecular attributes:

Key Observations:

Substituent Effects: Phenoxy vs. Methyl Groups: Methyl substituents (e.g., at C2 in ) increase steric hindrance, which could influence reactivity in polymerization reactions .

Oxo Position :

- The oxo group at C4 (target, ) preserves conjugation across the chromene ring, critical for fluorescence. In contrast, analogs with oxo at C2 () disrupt this conjugation, likely reducing photostability .

Molecular Weight Trends: The only molecular weight provided (416.42 for ) suggests that bulkier substituents (e.g., 3-methylphenoxy) marginally increase mass without significantly altering solubility in nonpolar solvents.

Biological Activity

Benzyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate is a compound belonging to the class of chromen derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chromen backbone, which is known for its ability to interact with various biological targets.

1. Antioxidant Activity

Research indicates that chromen derivatives, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to numerous diseases, including cancer and cardiovascular disorders .

2. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various biological models .

3. Anticancer Potential

This compound has been evaluated for its anticancer activity. It has demonstrated the ability to induce apoptosis in cancer cells and inhibit cell proliferation in several cancer types, including breast cancer . The mechanism involves modulation of signaling pathways associated with cell survival and proliferation.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes.

- Receptor Modulation : It can interact with various receptors, influencing cellular signaling pathways that regulate apoptosis and cell cycle progression.

Case Study 1: Anticancer Activity in Breast Cancer Cells

A study focused on the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through the activation of caspase pathways. Furthermore, it was observed that the compound inhibited the expression of epidermal growth factor receptor (EGFR), which is often overexpressed in aggressive breast cancers .

Case Study 2: Anti-inflammatory Effects

In a separate investigation, the anti-inflammatory effects of this compound were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed that this compound significantly reduced the secretion of TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases.

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for Benzyl 2-(4-oxo-3-phenylchromen-7-yl)oxyacetate?

The synthesis typically involves a multi-step approach:

- Esterification : Reacting the phenolic -OH group of the chromen-4-one core with bromoacetyl bromide or chloroacetic acid derivatives under basic conditions (e.g., K₂CO₃ in acetone) to form the oxyacetate intermediate .

- Coupling Reactions : Introducing the benzyl ester group via nucleophilic substitution or Mitsunobu reactions, using benzyl alcohol and a coupling agent like DCC (dicyclohexylcarbodiimide) .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol to isolate the pure product .

Q. How is the structural identity of this compound confirmed in academic research?

Key techniques include:

- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) to resolve the chromen-4-one core and substituent orientations .

- Spectroscopy :

- ¹H/¹³C NMR : Characteristic signals for the benzyl ester (δ ~5.2 ppm for -OCH₂Ph), chromen-4-one carbonyl (δ ~175 ppm), and aromatic protons .

- IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (chromen-4-one C=O) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing side reactions?

- Catalyst Screening : Test alternatives to DCC (e.g., EDCI/HOBt) to reduce racemization during esterification .

- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilic substitution efficiency .

- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation and adjust reaction times .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted chromen-4-one or hydrolyzed acetic acid derivatives) .

Q. What methodologies resolve contradictions in reported biological activities (e.g., antioxidant vs. cytotoxic effects)?

- Dose-Response Studies : Establish concentration-dependent activity thresholds using assays like DPPH (antioxidant) and MTT (cytotoxicity) .

- Cell Line Specificity : Compare results across multiple cell lines (e.g., HepG2 vs. MCF-7) to identify tissue-selective effects .

- Redox Profiling : Measure ROS (reactive oxygen species) generation and glutathione levels to differentiate pro-oxidant and antioxidant mechanisms .

Q. How are interactions between this compound and biological targets (e.g., enzymes) studied?

- Biophysical Techniques :

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to targets like COX-2 or NF-κB .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .

- Molecular Dynamics Simulations : Model docking poses and binding stability using software like AutoDock or GROMACS .

Q. What computational approaches predict the compound’s stability under varying pH and temperature conditions?

Q. How does structural modification of the chromen-4-one core influence bioactivity?

A comparative analysis of analogs reveals:

| Compound | Substituents | Key Activity | Reference |

|---|---|---|---|

| Tert-butyl derivative | 5-OH, 2-phenyl | Antioxidant (IC₅₀ = 12 µM) | |

| Ethyl 6-chloro derivative | 6-Cl, 3-propyl | Anticancer (EC₅₀ = 8 µM) | |

| Benzyl 2-(4-oxo-3-phenyl) | 3-phenyl, 7-oxyacetate | Anti-inflammatory (COX-2 inhibition) |

Electron-withdrawing groups (e.g., Cl) enhance cytotoxicity, while hydroxyl groups improve antioxidant capacity .

Q. What role does this compound play in synthesizing functional polymers?

The oxyacetate moiety enables its use as a monomer in polycondensation reactions with aromatic diamines, forming polyamides with coumarin-based pendant groups. These polymers exhibit fluorescence and photosensitivity, applicable in optoelectronic materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.